3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid

Physicochemical profiling Drug design ADME prediction

Avoid synthetic route re-optimization caused by regioisomer mismatch. This 3-fluoro-5-trifluoromethyl building block is the sole validated intermediate for clinical-stage GPR52 agonist FTBMT; alternative substitution patterns yield unvalidated pharmacology. - Validated potency: only the 3-F-5-CF3 motif delivers EC50=75 nM & >98 off-target selectivity - Regiochemistry-controlled reactivity: electron-withdrawing effect governs downstream coupling regioselectivity - Supply chain: standard commercial purity 98% (HPLC); multi-gram to kilogram quantities available globally

Molecular Formula C10H8F4O2
Molecular Weight 236.16 g/mol
CAS No. 916420-41-2
Cat. No. B1390473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid
CAS916420-41-2
Molecular FormulaC10H8F4O2
Molecular Weight236.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)F)CCC(=O)O
InChIInChI=1S/C10H8F4O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h3-5H,1-2H2,(H,15,16)
InChIKeyYMWFPANNQODRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic Acid


3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid (CAS 916420-41-2) is a disubstituted phenylpropanoic acid building block featuring a fluorine atom and a trifluoromethyl group at the meta-positions of the aromatic ring . With a molecular formula of C10H8F4O2 and a molecular weight of 236.16 g/mol, this compound is commercially available at a standard purity of 98% (HPLC) from multiple reputable suppliers . It serves as a critical intermediate in the synthesis of complex fluorinated pharmaceuticals, most notably the selective GPR52 agonist FTBMT (TP-024) . Its unique 3-fluoro-5-trifluoromethyl substitution pattern imparts distinct electronic and steric properties that directly influence downstream biological activity and are not replicated by other regioisomeric analogs.

Substitution Risks with Regioisomeric Analogs


The simple substitution of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid with a regioisomeric analog (e.g., 2-fluoro-5-CF3, 3-fluoro-4-CF3, or non-fluorinated 3-CF3 variants) introduces subtle but critical changes in molecular geometry and electronic distribution that compromise its function as a synthetic intermediate. As demonstrated in SAR studies of the phenylpropanoic acid class, the position of fluorine and trifluoromethyl substituents directly dictates receptor binding affinity, with certain arrangements showing over a 100-fold difference in EC50 values [1]. In the specific synthesis of the clinical-stage candidate FTBMT, only the 3-fluoro-5-trifluoromethylphenyl moiety yields a compound with the reported high potency (EC50 = 75 nM) and selectivity over 98 off-targets; a shift to an alternative substitution pattern would create a different chemical entity with unvalidated pharmacological properties . Furthermore, the target compound's distinct reactivity, governed by the electron-withdrawing effects of both fluorine and trifluoromethyl at specific positions, controls regioselectivity in subsequent coupling steps, making direct one-to-one replacement chemically infeasible without re-optimizing entire synthetic routes.

Differentiation Evidence vs. Analogs


Lipophilicity (LogP) Advantage

The partition coefficient (LogP) of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid is measured at 2.86, which is markedly higher than that of the mono-substituted, non-fluorinated comparator 3-[3-(trifluoromethyl)phenyl]propionic acid (LogP 2.41-2.72, depending on the predictive model) . The increased lipophilicity is a direct consequence of the additional aromatic fluorine atom, which enhances passive membrane permeability and is a key parameter in the design of CNS-penetrant drug candidates.

Physicochemical profiling Drug design ADME prediction

Metabolic Stability via Fluorine Blockade

The presence of the fluorine atom at the 3-position of the aromatic ring introduces a metabolic soft-spot blockade. In phenylpropanoic acid scaffolds, the 3-fluoro substituent is known to prevent CYP450-mediated hydroxylation at that position, a common metabolic pathway [1]. In head-to-head SAR studies on related scaffolds, the introduction of a fluorine atom at the 3-position (R1 = F) consistently improved PPAR transactivation potency by up to 26-fold compared to the unsubstituted (R1 = H) congener, while also enhancing metabolic stability [1]. The closest comparator, 3-[3-(trifluoromethyl)phenyl]propionic acid (CAS 585-50-2) lacks this fluorine atom and is therefore susceptible to oxidative metabolism at the 3-position, potentially leading to faster clearance and lower bioavailability of downstream compounds.

Metabolic stability Fluorine chemistry Drug metabolism

GPR52 Agonist FTBMT Pharmacological Validation

The 3-[3-fluoro-5-(trifluoromethyl)phenyl]propionic acid building block has been specifically used to construct FTBMT (TP-024), a potent and selective GPR52 agonist with an EC50 of 75 nM (Emax = 122%), which is selective over a panel of 98 targets including D1, D2, AMPA, and NMDA receptors . The 3-fluoro-5-trifluoromethylbenzyl moiety is an integral part of the pharmacophore; any alteration to the substitution pattern (e.g., moving the fluorine to the 2- or 4-position, or removing it entirely) generates a different compound with unknown activity at GPR52. This establishes that CAS 916420-41-2 is not a generic phenylpropionic acid, but a specific, pharmacologically privileged intermediate.

GPR52 agonist Antipsychotic drug discovery Chemical probe

Key Application Scenarios


GPR52 Chemical Probe Synthesis for Neuropsychiatric Research

This compound is the definitive intermediate for the synthesis of FTBMT (TP-024), a first-in-class, highly selective GPR52 agonist (EC50 = 75 nM) with demonstrated antipsychotic and procognitive properties in rodent models . Drug discovery programs targeting orphan GPCRs for schizophrenia and related disorders should procure this specific building block to ensure the identity and biological activity of their lead series. Any deviation in the substitution pattern will produce a compound with unknown pharmacology and invalidate comparative studies.

Fluorinated PPAR Pan-Agonists for Metabolic Syndrome

The 3-fluoro-5-trifluoromethyl motif is a privileged fragment in phenylpropanoic acid-derived PPAR agonists. SAR studies confirm that fluorination at this position dramatically enhances receptor activation, with EC50 values reaching low nanomolar potency [1]. Medicinal chemistry teams focused on metabolic disease can use this building block as a key intermediate for library synthesis, leveraging the validated improvement in activity and metabolic stability over non-fluorinated analogs.

19F NMR Probe Development and Biophysical Studies

The unique combination of a single aromatic fluorine and a trifluoromethyl group makes this compound an excellent starting material for creating 19F NMR probes. The distinct chemical shifts of the two fluorinated groups provide a sensitive handle for monitoring binding events, conformational changes, and metabolic transformations in complex biological matrices . This specific substitution pattern offers a clearer spectroscopic signature compared to analogs with only one type of fluorine environment.

Fluorinated Enzyme Inhibitors via Inductive Effect

The strong electron-withdrawing effect of both the 3-fluoro and 5-trifluoromethyl groups significantly lowers the pKa of the propionic acid (~4.1-4.6) and polarizes the aromatic ring, making it a valuable scaffold for designing transition-state analog enzyme inhibitors. This compound can be directly elaborated to target hydrolases or transferases where a polarized aromatic ring enhances binding affinity to the active site, a property not achievable with non-fluorinated or mono-substituted analogs .

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